N-(4-chloro-2-methoxy-5-methylphenyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide
Description
Properties
IUPAC Name |
N-(4-chloro-2-methoxy-5-methylphenyl)-3-(2-methyl-4-thiophen-2-yl-1,3-thiazol-5-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O2S2/c1-11-9-14(15(24-3)10-13(11)20)22-18(23)7-6-17-19(21-12(2)26-17)16-5-4-8-25-16/h4-5,8-10H,6-7H2,1-3H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNYFVKVONNMVDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)OC)NC(=O)CCC2=C(N=C(S2)C)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chloro-2-methoxy-5-methylphenyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide is a compound of interest due to its potential biological activities. This article aims to summarize the available research findings regarding its biological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes a thiazole ring, a thiophene moiety, and a chloro-substituted aromatic system. Its chemical formula is CHClNOS, and it has been identified as a potential lead compound in medicinal chemistry.
Antimicrobial Activity
Research indicates that derivatives of thiazole and thiophene compounds often exhibit significant antimicrobial properties. For instance, compounds containing thiazole rings have shown activity against various bacterial strains. The specific compound may share similar properties due to its structural components.
Anticancer Properties
Thiazole derivatives have been extensively studied for their anticancer activities. A study demonstrated that thiazole-based compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The presence of the thiophene group may enhance this activity by modulating signaling pathways involved in tumor growth.
Anti-inflammatory Effects
Compounds with similar structures have also been reported to possess anti-inflammatory properties. The inhibition of pro-inflammatory cytokines and enzymes such as COX-2 has been observed in related compounds, suggesting that this compound could potentially exhibit similar effects.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds. Modifications to the thiazole and thiophene moieties can significantly influence the potency and selectivity of these compounds. For example, substituents at specific positions on the aromatic rings can enhance binding affinity to biological targets or improve pharmacokinetic properties.
Research Findings and Case Studies
Several studies have explored related compounds with promising results:
- Antiviral Activity : A study on thiazole derivatives found that certain compounds could inhibit viral replication in vitro, showcasing their potential as antiviral agents .
- Cytotoxicity Testing : In vitro assays demonstrated that structurally similar compounds exhibited cytotoxic effects on cancer cell lines, with IC values indicating effective concentrations for inducing cell death .
- In Vivo Studies : Animal models have been utilized to assess the therapeutic efficacy of related compounds, revealing significant reductions in tumor size and improved survival rates in treated groups compared to controls .
Summary Table of Biological Activities
Scientific Research Applications
Research has indicated that this compound exhibits various biological activities, which can be categorized as follows:
1. Anticancer Activity:
Several studies have reported that compounds containing thiazole and chloro-substituted phenyl groups demonstrate significant anticancer properties. For instance, derivatives of thiazoles have been shown to inhibit cancer cell proliferation in vitro and in vivo models. The specific compound may exhibit similar properties, potentially acting through mechanisms such as apoptosis induction or cell cycle arrest.
2. Antimicrobial Properties:
The presence of thiophene and thiazole rings in the structure suggests potential antimicrobial activity. Compounds with similar structures have been documented to possess broad-spectrum activity against various bacterial and fungal strains. This property is particularly valuable in the development of new antimicrobial agents in response to rising antibiotic resistance.
3. Anti-inflammatory Effects:
Research has highlighted the anti-inflammatory potential of compounds with similar structural features. The ability to modulate inflammatory pathways could make this compound a candidate for treating inflammatory diseases.
Applications in Medicinal Chemistry
The applications of N-(4-chloro-2-methoxy-5-methylphenyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide in medicinal chemistry are promising:
1. Drug Development:
Given its diverse biological activities, this compound can serve as a lead compound for drug development targeting various diseases, including cancer and infections. Structure-activity relationship (SAR) studies could further optimize its efficacy and selectivity.
2. Synthesis of Novel Derivatives:
This compound can act as a precursor for synthesizing novel derivatives with enhanced pharmacological profiles. Modifications to the existing structure may yield compounds with improved potency or reduced side effects.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the anticancer potential of thiazole derivatives. Researchers synthesized several analogs, including those similar to this compound, and evaluated their effects on human cancer cell lines. Results indicated significant inhibition of cell growth, suggesting that modifications to the thiazole ring could enhance anticancer activity .
Case Study 2: Antimicrobial Properties
In another research article focusing on antimicrobial agents published in Antimicrobial Agents and Chemotherapy, compounds with thiophene and thiazole scaffolds were tested against various pathogens. The study found that certain derivatives exhibited remarkable antibacterial activity against resistant strains, highlighting the potential of compounds like this compound as new therapeutic agents .
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
Structural Variations in Heterocyclic Moieties
The thiazole-thiophene core in the target compound distinguishes it from analogs with other heterocycles. For example:
- Ethyl 2-{2-methyl-4-[(4-methyl-2-(4-trifluoromethylphenyl)thiazol-5-yl)methylthio]phenoxy}propanoate () substitutes the thiophene with a trifluoromethylphenyl group, increasing electron-withdrawing effects and metabolic stability .
Key Insight : Thiophene incorporation (as in the target compound) may improve membrane permeability compared to pyrimidine or phenyl analogs due to its planar, sulfur-rich structure .
Amide Chain Length and Substituent Effects
The propanamide chain in the target compound contrasts with shorter analogs:
- 3-({5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(substituted-phenyl)propanamides () share the propanamide backbone but incorporate oxadiazole-sulfanyl groups, which may alter solubility and target engagement .
Key Insight : The three-carbon chain in the target compound likely balances flexibility and steric hindrance, optimizing interactions with hydrophobic enzyme pockets .
Comparative Data Table
Q & A
Q. What role do hybrid computational-experimental frameworks play in accelerating reaction discovery?
- Methodological Answer :
- Reaction path searching : Combine quantum chemical calculations (e.g., Gaussian) with automated lab platforms to predict and validate novel reaction pathways .
- Machine learning : Train models on PubChem data to predict optimal conditions for thiazole-amide coupling .
- High-throughput screening : Use robotic liquid handlers to test 100+ conditions in parallel, reducing development time by 70% .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
